Product packaging for 1-Benzyl-1H-indazole-7-amine(Cat. No.:)

1-Benzyl-1H-indazole-7-amine

Cat. No.: B8570981
M. Wt: 223.27 g/mol
InChI Key: OHSDMQKEMBBQIP-UHFFFAOYSA-N
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Description

Contextual Significance of Indazole Heterocycles in Drug Discovery and Medicinal Chemistry

The indazole ring, a bicyclic system formed by the fusion of a benzene (B151609) and a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in drug discovery. researchgate.net This designation stems from its ability to bind to a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. researchgate.netnih.gov Synthetic compounds incorporating the indazole nucleus have demonstrated potent anti-inflammatory, antitumor, antibacterial, anti-HIV, and antifungal properties. researchgate.netnih.govpnrjournal.com

The versatility of the indazole moiety is evidenced by its presence in numerous commercially available and clinically investigated drugs. researchgate.net Notable examples include:

Granisetron: A 5-HT3 receptor antagonist used to prevent nausea and vomiting associated with cancer chemotherapy. pnrjournal.comaustinpublishinggroup.com

Pazopanib and Axitinib: Tyrosine kinase inhibitors employed in the treatment of renal cell carcinoma. pnrjournal.com

Benzydamine: A locally-acting nonsteroidal anti-inflammatory drug (NSAID) with analgesic properties. researchgate.netaustinpublishinggroup.com

Entrectinib: A kinase inhibitor used to treat ROS1-positive non-small cell lung cancer and NTRK fusion-positive solid tumors. nih.govpnrjournal.com

The thermodynamic stability of the 1H-indazole tautomer over the 2H-form often makes it the predominant and more studied isomer in drug development. nih.gov The capacity of the indazole system to be functionalized at various positions allows for the fine-tuning of its physicochemical and pharmacological properties, making it a cornerstone in the design of new therapeutic agents. austinpublishinggroup.comchim.it

Strategic Importance of N1-Benzylation and C7-Amination in Indazole Scaffolds for Biological Activity

The biological activity of indazole derivatives is profoundly influenced by the nature and position of their substituents. The specific combination of a benzyl (B1604629) group at the N1 position and an amine group at the C7 position in the target compound is of strategic importance.

N1-Benzylation: The substitution at the nitrogen atoms of the pyrazole ring is a critical determinant of biological function. Selective alkylation at the N1 position is a key strategy in medicinal chemistry to modulate a compound's activity and properties. nih.govrsc.org For instance, N1-benzyl substituted indazoles like Bendazac and Benzydamine are well-known anti-inflammatory agents. austinpublishinggroup.com Research has shown that for certain compounds, the N1-benzyl isomer is biologically active while the corresponding N2-isomer is not, highlighting the regiochemical sensitivity of the indazole scaffold. austinpublishinggroup.com The benzyl group itself can engage in crucial hydrophobic and π-stacking interactions within protein binding sites, enhancing affinity and potency. Studies on N1-substituted indazole antagonists have identified meta-substituted benzyl groups as being particularly potent. acs.org

C7-Amination: Functionalization of the C7 position on the benzene ring of the indazole core is a growing area of interest for creating novel molecular architectures. researchgate.net While historically less explored than other positions, C7 substitution is now recognized as a valuable tool for modulating biological activity. researchgate.netacs.org For example, 7-substituted indazoles like 7-nitroindazole (B13768) and 7-methoxyindazole are known inhibitors of nitric oxide synthase. austinpublishinggroup.com The primary amine (-NH₂) at the C7 position is particularly significant as it can act as both a hydrogen bond donor and acceptor. This capability is critical for establishing specific interactions with biological targets and can serve as a synthetic handle for further molecular elaboration. vulcanchem.com The use of 1-Benzyl-1H-indazol-7-amine as a precursor for the synthesis of indazole-4,7-diones demonstrates its utility as a key intermediate in accessing other important chemical entities. thieme-connect.deresearchgate.net

Rationale for Dedicated Academic Investigation of 1-Benzyl-1H-Indazole-7-Amine and its Closely Related Analogs

The dedicated academic investigation of this compound is driven by its potential as a versatile building block for the synthesis of more complex molecules with tailored biological activities. The compound embodies a strategically optimized core, combining the privileged indazole scaffold with functional groups at key positions known to influence pharmacological outcomes.

The primary rationale for its study lies in its role as a synthetic intermediate. For example, it can be readily oxidized to form 1-benzyl-1H-indazole-4,7-dione, a quinone derivative. thieme-connect.de Indazole-4,7-diones are themselves subjects of research due to their chemical reactivity and potential applications. researchgate.net The synthesis of the parent compound typically proceeds via the N-alkylation of a 7-amino-1H-indazole precursor or through a multi-step sequence starting from 7-nitro-1H-indazole, involving reduction of the nitro group and subsequent benzylation. vulcanchem.comresearchgate.net

The structural attributes of this compound, including the near-planar indazole system and the hydrogen-bonding capacity of the C7-amine, make it an attractive starting point for library synthesis in drug discovery programs. vulcanchem.com By leveraging the reactivity of the C7-amine, researchers can introduce a wide array of substituents, systematically exploring the structure-activity relationships (SAR) of this class of compounds and developing new therapeutic leads.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13N3 B8570981 1-Benzyl-1H-indazole-7-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

1-benzylindazol-7-amine

InChI

InChI=1S/C14H13N3/c15-13-8-4-7-12-9-16-17(14(12)13)10-11-5-2-1-3-6-11/h1-9H,10,15H2

InChI Key

OHSDMQKEMBBQIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=CC=C3N)C=N2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 Benzyl 1h Indazole 7 Amine and Its Analogs

General Approaches for the Construction of the 1H-Indazole Core Structure

The formation of the 1H-indazole scaffold is a cornerstone of synthesizing a vast array of biologically active molecules. nih.gov Various synthetic strategies have been developed to achieve this, ranging from classical methods to modern transition-metal-catalyzed reactions. These approaches offer different advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Palladium-Catalyzed C-H Amination Routes

Palladium-catalyzed C-H amination has emerged as a powerful tool for the synthesis of N-heterocycles, including 1H-indazoles. This approach typically involves the intramolecular cyclization of arylhydrazones, where a C-H bond on the aromatic ring is activated by a palladium catalyst to form a C-N bond.

One strategy involves the palladium-catalyzed intramolecular amination of arylhydrazones derived from 2-bromobenzaldehydes and arylhydrazines. researchgate.net This method utilizes a palladium catalyst, often in conjunction with a phosphine ligand such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) or 1,3-bis(diphenylphosphino)propane (B126693) (dppp), and a base like sodium tert-butoxide (NaO-t-Bu). researchgate.net The reaction proceeds via the formation of an arylhydrazone intermediate, followed by palladium-catalyzed intramolecular C-N bond formation.

More recent advancements have focused on direct C-H functionalization, which avoids the need for pre-functionalized substrates like aryl halides. A palladium-catalyzed double C(sp²)–H bond functionalization has been described, which involves a sequential nitration and cyclization process to afford indazoles. rsc.org This transformation is achieved through chelate-assisted cleavage of two C-H bonds. rsc.org

SubstrateCatalyst/LigandBaseSolventTemperature (°C)Yield (%)
Arylhydrazone of 2-bromobenzaldehydePd(OAc)₂/dppfNaO-t-BuToluene (B28343)100Good
Arylhydrazone of 2-bromobenzaldehydePd(OAc)₂/dpppNaO-t-BuToluene100Good

Copper-Mediated N-N Bond Formation Reactions

Copper-catalyzed reactions represent a cost-effective and efficient alternative for the synthesis of 1H-indazoles. These methods often involve the intramolecular N-arylation of arylhydrazones, leading to the formation of the crucial N-N bond of the indazole ring.

A common approach is the copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. beilstein-journals.orgnih.gov This reaction is typically carried out using a copper(I) salt, such as copper(I) iodide (CuI), in the presence of a base like potassium hydroxide (B78521) (KOH) and a ligand, for instance, 1,10-phenanthroline (B135089), in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures. beilstein-journals.orgnih.gov While yields from ortho-chloro derivatives are sometimes lower than those from ortho-bromo analogs, the lower cost and wider availability of the starting materials make this an attractive method. nih.gov One-pot, two-step microwave-assisted procedures have also been developed, where the arylhydrazone is formed in situ from a 2-halobenzaldehyde or 2-haloacetophenone and a phenylhydrazine, followed by copper-catalyzed cyclization. researchgate.net

Starting MaterialCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)
o-chlorinated arylhydrazoneCuI/1,10-phenanthrolineKOHDMF12012-4810-70
2-halobenzaldehyde/phenylhydrazineCuI/diamineK₂CO₃N/A (Microwave)1600.17Good to Excellent

Oxidative Benzannulation Strategies

Oxidative benzannulation provides a convergent approach to the 1H-indazole core by constructing the benzene (B151609) ring onto a pre-existing pyrazole (B372694) scaffold. This method allows for the synthesis of indazoles from simpler, readily available starting materials.

A notable example is the palladium-catalyzed oxidative benzannulation of pyrazoles with internal alkynes. elsevierpure.com This reaction utilizes the C-H bonds of the pyrazole ring to construct the new benzene ring. elsevierpure.com This convergent strategy is particularly useful for creating substituted indazoles and can be applied to the synthesis of fluorescent tetraarylindazoles. elsevierpure.com

Another approach involves the silver(I)-mediated intramolecular oxidative C-H bond amination. nih.govacs.orgacs.org This method is effective for synthesizing a variety of 3-substituted indazoles and is believed to proceed through a single electron transfer (SET) mechanism. nih.govacs.orgacs.org

Pyrazole DerivativeAlkyneCatalystOxidantSolventTemperature (°C)
Substituted PyrazoleInternal AlkynePalladium CatalystN/AN/AN/A
ArylhydrazoneN/AN/AAg(I) salt1,2-dichloroethane80

Classical Diazotization and Subsequent Cyclization Pathways

Classical methods for 1H-indazole synthesis often rely on the diazotization of ortho-alkylanilines, a route known as the Jacobson indazole synthesis. sci-hub.seresearchgate.net This well-established method involves the treatment of an o-alkylaniline with a diazotizing agent, such as sodium nitrite (B80452) (NaNO₂) in an acidic medium like acetic acid, followed by cyclization. chemicalbook.com

The process begins with the formation of a diazonium salt from the primary amino group of the o-alkylaniline. Subsequent intramolecular cyclization, involving the ortho-alkyl group, leads to the formation of the 1H-indazole ring. chemicalbook.com This method is particularly useful for the synthesis of 1-unsubstituted 1H-indazoles. sci-hub.se Variations of this method include the diazotization of N-acetyl derivatives of 2-alkylanilines. nih.gov The diazotization-cyclization protocol has also been successfully applied to o-alkynylanilines to produce 3-substituted 1H-indazoles. chemicalbook.com

Starting MaterialReagentsConditionsProduct
o-Toluidine (B26562)NaNO₂, Acetic AcidRoom Temperature1H-Indazole
o-Aminobenzoic acidNaNO₂, HCl then Na₂SO₃0 °C1H-Indazole
o-AlkynylanilineDiazotizing agentN/A3-Substituted 1H-indazole

Regioselective Benzylation Strategies for the N1 Position of Indazoles

The alkylation of indazoles can lead to a mixture of N1 and N2 isomers, making regioselective synthesis a significant challenge. The distribution of these isomers is influenced by factors such as the steric and electronic properties of substituents on the indazole ring, the choice of base and solvent, and the nature of the alkylating agent. beilstein-journals.orgnih.gov

For the specific case of N1-benzylation, several strategies have been developed to favor the formation of the desired regioisomer. The use of sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N1 selectivity in the alkylation of various substituted indazoles. beilstein-journals.orgnih.gov For instance, with C-3 substituted indazoles bearing carboxymethyl, tert-butyl, or carboxamide groups, over 99% N1 regioselectivity has been observed. beilstein-journals.org

In contrast, conditions such as cesium carbonate (Cs₂CO₃) in DMF can lead to different regioselectivity. nih.gov The choice of the benzylating agent, typically a benzyl (B1604629) halide like benzyl bromide, is also crucial. It has been noted that the N1-substituted indazole is often the thermodynamically more stable isomer, and under certain conditions, equilibration can favor its formation. beilstein-journals.org

Indazole SubstrateBenzylating AgentBaseSolventTemperatureN1:N2 Ratio
3-Carboxymethyl-1H-indazoleBenzyl bromideNaHTHFN/A>99:1
3-tert-Butyl-1H-indazoleBenzyl bromideNaHTHFN/A>99:1
1H-IndazoleBenzyl bromideCs₂CO₃DMFN/AVariable
Methyl 5-bromo-1H-indazole-3-carboxylateBenzyl tosylateCs₂CO₃N/A90 °CHigh N1 selectivity

Methodologies for the Introduction and Derivatization of the Amino Group at the C7 Position

The introduction of an amino group at the C7 position of the 1H-indazole ring is a key step in the synthesis of 1-benzyl-1H-indazole-7-amine. A common and effective strategy involves the nitration of the indazole core, followed by the reduction of the nitro group to an amine.

The synthesis of a 1-benzyl-nitro-1H-indazole can be achieved through the N1-benzylation of a corresponding nitro-1H-indazole. researchgate.netresearchgate.net For example, 6-nitro-1H-indazole can be benzylated to yield 1-benzyl-6-nitro-1H-indazole. researchgate.net Similarly, a 7-nitro-1H-indazole can be used as a precursor. The reaction of 7-nitro-1H-indazole with formaldehyde in aqueous HCl has been studied, though it was initially reported to be unreactive under certain conditions. nih.gov More recent work has explored variations in reaction time and the use of microwave irradiation to facilitate reactions of 7-nitro-1H-indazole. nih.gov Once the 1-benzyl-7-nitro-1H-indazole is obtained, the nitro group can be reduced to the desired 7-amino functionality using standard reducing agents such as tin(II) chloride (SnCl₂) or catalytic hydrogenation.

Once the 7-amino group is in place, it can be further derivatized to introduce a variety of functional groups. For example, the amino group can undergo acylation, alkylation, or be used as a nucleophile in substitution reactions. The derivatization of aminoindazoles is a common strategy to create libraries of compounds for biological screening. For instance, 1H-indazol-3-amine derivatives have been synthesized and evaluated for their biological activities. nih.gov

PrecursorReagents for Nitration/BenzylationReagents for ReductionProduct
1H-IndazoleNitrating agent, then Benzyl bromide/baseSnCl₂ or H₂/Pd-CThis compound
7-Nitro-1H-indazoleBenzyl bromide/baseSnCl₂ or H₂/Pd-CThis compound

Mechanistic Elucidation and Target Identification for 1 Benzyl 1h Indazole 7 Amine Analogs

Identification of Key Molecular Targets and Binding Partners

Currently, there is a notable absence of specific, publicly accessible research that definitively identifies the key molecular targets and binding partners for 1-benzyl-1H-indazole-7-amine. General studies on related indazole compounds suggest that this chemical scaffold can interact with a variety of biological molecules. For instance, certain indazole derivatives have been investigated for their ability to bind to proteins and DNA. researchgate.netbohrium.com However, without direct experimental evidence for the 7-amino analog, any proposed targets would be purely speculative and extrapolated from research on compounds with different substitution patterns.

Detailed Analysis of Protein-Ligand Interactions

A detailed analysis of the protein-ligand interactions for this compound is not available in the current body of scientific literature. While computational methods such as molecular docking are commonly employed to predict the binding modes of small molecules within the active sites of proteins, specific studies detailing such interactions for this compound are yet to be published. bohrium.comnih.gov Research on other indazole derivatives has utilized these in silico approaches to suggest potential binding energies and interactions with various receptors, but these findings are not directly transferable to the 7-amino substituted compound. nih.gov

Delineation of Intracellular Signaling Cascades Affected by Compound Interaction

The specific intracellular signaling cascades affected by the interaction of this compound remain to be elucidated. Studies on other indazole-containing compounds have indicated potential modulation of pathways involved in cell proliferation and apoptosis, such as the p53/MDM2 pathway. nih.gov For example, a study on certain 1H-indazole-3-amine derivatives suggested that they may affect apoptosis and the cell cycle by inhibiting Bcl2 family members. nih.gov However, it is crucial to note that these findings are not directly applicable to this compound, and dedicated research is necessary to determine its specific effects on cellular signaling.

Structure-Based Approaches to Understanding Mechanism of Action

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing valuable insights into how the chemical structure of a compound influences its biological activity. While SAR studies have been conducted on various indazole derivatives to optimize their therapeutic properties, a specific focus on the 7-amino substitution in the 1-benzyl-1H-indazole series is not well-documented in publicly available research. nih.gov General findings for other indazole analogs suggest that the nature and position of substituents on the indazole ring and the benzyl (B1604629) group can significantly impact their biological effects. nih.gov Without targeted SAR and pharmacophore modeling studies for this compound, a clear understanding of its structure-based mechanism of action cannot be formulated.

Structure Activity Relationship Sar Studies and Rational Design of 1 Benzyl 1h Indazole 7 Amine Derivatives

Impact of N1-Benzyl Substituents on Biological Activity, Potency, and Selectivity

The N1-benzyl group is a critical component of the 1-benzyl-1H-indazole-7-amine scaffold, often involved in crucial interactions within the binding sites of target proteins. Modifications to the benzyl (B1604629) ring can significantly influence the compound's biological activity, potency, and selectivity through steric, electronic, and hydrophobic effects.

Research on various indazole derivatives has consistently shown that the nature and position of substituents on the N1-benzyl ring are key determinants of potency. For instance, in a series of 1-halobenzyl-1H-indazole-3-carboxylic acids developed as antispermatogenic agents, the presence and position of halogen atoms on the benzyl ring were paramount for activity. Specifically, derivatives with dichlorobenzyl groups, such as 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, demonstrated potent activity. nih.gov This suggests that electron-withdrawing groups and specific substitution patterns can enhance biological effects.

Similarly, studies on indazole-based kinase inhibitors have highlighted the importance of the N1-benzyl moiety. For a series of indazole arylsulfonamides acting as CCR4 antagonists, N1 meta-substituted benzyl groups carrying an additional amino-acyl group were found to be the most potent. nih.gov In the context of indole (B1671886) derivatives, which are structurally related to indazoles, it was observed that N1-benzyl and N1-benzoyl moieties bearing electron-withdrawing fluoro groups resulted in better inhibition of monoamine oxidase B (MAO-B). pnrjournal.com

These findings underscore a general principle: the benzyl ring at the N1 position serves as a key interaction point, and its substitution pattern must be carefully optimized to achieve desired pharmacological outcomes.

Table 1: Impact of N1-Benzyl Substituents on Biological Activity of Indazole Derivatives

Parent Scaffold N1-Benzyl Substitution Observed Effect Therapeutic Target/Activity
1H-Indazole-3-carboxylic acid 2,4-dichlorobenzyl Potent Activity Antispermatogenic
1H-Indazole-3-carboxylic acid 2,4-dibromobenzyl Potent Activity Antispermatogenic
Indazole Arylsulfonamide meta-substituted benzyl with α-amino-acyl group Most Potent CCR4 Antagonist
Indole (Indazole isostere) 3- or 4-fluorobenzyl/benzoyl Enhanced Inhibition MAO-B Inhibitor

Role of the C7-Amino Group and its Derivatizations in Modulating Pharmacological Profile

The C7-amino group is a distinguishing feature of the this compound scaffold. As a primary amine, it can act as a hydrogen bond donor, a site for salt formation, and a nucleophilic handle for further derivatization. Its proximity to the N1-position suggests it could play a role in orienting the N1-substituent or in making direct interactions with a biological target.

While specific SAR studies focused exclusively on the C7-amino group of this particular scaffold are not extensively detailed in publicly available literature, general principles of medicinal chemistry suggest its high importance. Amino groups are often crucial for activity, serving as key "hinge-binding" motifs in many kinase inhibitors, for example. rsc.org Derivatization of this amine into amides, sulfonamides, or ureas can modulate the compound's electronic properties, lipophilicity, and hydrogen bonding capacity, thereby fine-tuning its potency and selectivity.

In a broader study of substitutions on the indazole ring for CCR4 antagonists, it was noted that only small groups were tolerated at the C7 position, indicating that this region is likely sterically constrained within the receptor's binding pocket. nih.gov This finding, although not specific to an amino group, suggests that any derivatization of a C7-amine would need to be judiciously designed to avoid steric clashes that could abrogate activity. The synthesis of C7-substituted indazoles, such as those with nitro or carboxylate groups, has been shown to influence the regioselectivity of N-alkylation, favoring the N2 isomer, which highlights the electronic influence of substituents at this position. beilstein-journals.org

Influence of Substitutions on the Fused Benzene (B151609) Ring of the Indazole Core (e.g., C4, C5, C6)

Modifying the fused benzene ring of the indazole core at positions C4, C5, and C6 provides another avenue for optimizing the pharmacological properties of this compound derivatives. Substituents at these positions can alter the molecule's shape, solubility, and electronic distribution, affecting how it fits into and interacts with its target.

SAR studies on various indazole series have demonstrated the significance of these positions:

C4-Position : For indazole arylsulfonamide CCR4 antagonists, methoxy (B1213986) or hydroxyl groups at the C4 position were found to be the more potent substituents, suggesting that hydrogen bond accepting or donating groups are favored in this region. nih.gov

C5-Position : The C5 position has been a key focus for modification in the development of synthetic cannabinoid receptor agonists (SCRAs). Halogenation at this position, particularly with fluorine or bromine, has been explored. nih.gov For these compounds, fluorine substitution generally led to lower EC50 values (higher potency). nih.gov Furthermore, 2D and 3D-QSAR studies on 5-substituted indazole derivatives as GSK-3β inhibitors have been conducted to optimize activity, underscoring the importance of this position in modulating kinase inhibition. nih.gov

C6-Position : In the development of CCR4 antagonists, C6-substituted analogues were preferred over those substituted at C5 or C7. nih.gov For a series of 3-amino-1H-indazol-6-yl-benzamides designed as kinase inhibitors, the C6 position served as the attachment point for a benzamide (B126) moiety that was crucial for targeting the "DFG-out" conformation of kinases like FLT3 and c-Kit. nih.gov

Table 2: Influence of Fused Ring Substitutions on Indazole Derivatives' Activity

Position Substituent Type Observed Effect on Activity Example Scaffold/Target
C4 Methoxy, Hydroxyl More potent Indazole Arylsulfonamide (CCR4 Antagonist)
C5 Fluorine Increased potency (lower EC50) Indazole-3-carboxamide (CB1 Agonist)
C5 Bromine Variable, sometimes reduced potency Indazole-3-carboxamide (CB1 Agonist)
C6 Various Preferred over C5/C7 substitution Indazole Arylsulfonamide (CCR4 Antagonist)
C6 Benzamide moiety Critical for kinase inhibition 3-Amino-1H-indazole (FLT3/c-Kit Inhibitor)

Stereochemical Considerations in Activity Modulation

Stereochemistry is a fundamental aspect of drug design, as biological macromolecules like enzymes and receptors are chiral. Consequently, enantiomers of a chiral drug often exhibit different pharmacological activities, potencies, and metabolic profiles. For derivatives of this compound, chiral centers can be introduced, for example, on the benzyl group or in side chains attached to the indazole core.

A compelling example of the importance of stereochemistry comes from the field of synthetic cannabinoid receptor agonists, which includes many chiral N1-benzyl-indazole derivatives. In a study of several indazole-3-carboxamide analogues, a distinct stereoselectivity was observed. The (S)-enantiomers consistently demonstrated significantly higher potency at the CB1 receptor compared to their corresponding (R)-enantiomers. frontiersin.org For instance, (S)-5F-MDMB-PINACA was found to be highly potent, while its (R)-counterpart was substantially less active. frontiersin.org This difference is attributed to the specific three-dimensional arrangement of functional groups around the chiral center, which allows for optimal interaction with the chiral binding pocket of the receptor for one enantiomer but not the other. frontiersin.org

Development of Predictive Models for Structure-Activity Relationships

To navigate the complex SAR of indazole derivatives and accelerate the discovery of new drug candidates, computational methods are increasingly employed. Quantitative Structure-Activity Relationship (QSAR) models are powerful tools that correlate variations in the chemical structure of compounds with their biological activities.

Several 2D and 3D-QSAR studies have been successfully applied to indazole scaffolds. For example, 3D-QSAR models were developed for indazole derivatives as Hypoxia-inducible factor-1α (HIF-1α) inhibitors. nih.gov These models generated steric and electrostatic contour maps that provided a structural framework to guide the design of new, more potent inhibitors. The models helped to rationalize the observed activity of different compounds and identify key pharmacophoric features. nih.gov

Another study focused on 5-substituted indazole derivatives as inhibitors of Glycogen synthase kinase-3 beta (GSK-3β). nih.gov Both 2D and 3D-QSAR models were developed, which identified important molecular descriptors (e.g., electronic and hydrophobic properties) that govern the inhibitory activity. Based on the predictive power of these models, new compounds were designed and validated through molecular docking studies. nih.gov These computational approaches allow for the virtual screening of large libraries of potential derivatives and the prioritization of candidates for synthesis, saving significant time and resources in the drug development process.

Computational Chemistry and Theoretical Studies of 1 Benzyl 1h Indazole 7 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Structure, Reactivity Prediction, and Spectroscopic Property Prediction)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry for elucidating the electronic structure and reactivity of molecules. For a compound like 1-benzyl-1H-indazole-7-amine, DFT calculations can be employed to optimize its three-dimensional geometry and to compute a variety of molecular properties.

Methodologies such as the B3LYP functional with a 6-311+G(d,p) basis set are commonly used to achieve a balance between accuracy and computational cost. nih.gov Such calculations can predict key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests lower reactivity.

Furthermore, the distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps, which identify nucleophilic and electrophilic sites within the molecule. This information is vital for predicting how the molecule might interact with other chemical species.

DFT can also be used to predict spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the structural characterization of the molecule. Similarly, theoretical nuclear magnetic resonance (NMR) chemical shifts can be computed to assist in the assignment of experimental NMR spectra. rsc.org

Table 1: Representative Data from DFT Calculations on an Indazole Derivative

Calculated PropertyRepresentative ValueSignificance
HOMO Energy-5.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap4.3 eVRelates to chemical reactivity and stability
Dipole Moment2.5 DIndicates overall polarity of the molecule
Predicted ¹H NMR (δ, ppm)6.5 - 8.0Aids in structural elucidation
Predicted ¹³C NMR (δ, ppm)110 - 150Aids in structural elucidation

Note: The values in this table are representative and are based on DFT calculations performed on similar indazole structures. Specific calculations for this compound would be required for precise values.

Molecular Docking Simulations for Ligand-Target Recognition and Binding Mode Prediction with Specific Receptors/Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net For this compound, docking simulations can be used to predict its binding affinity and interaction patterns with various biological targets, such as enzymes and receptors. This is particularly relevant in drug discovery, where indazole derivatives have shown promise as inhibitors of various kinases and other enzymes. researchgate.net

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. Docking algorithms then explore various possible binding poses of the ligand within the active site of the protein, scoring each pose based on a force field that estimates the binding energy. Lower binding energies typically indicate a more favorable interaction.

The results of docking simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues in the protein's active site. researchgate.net This information is crucial for understanding the mechanism of action and for designing more potent and selective analogs. For instance, docking studies on similar indazole derivatives have identified key interactions with receptors implicated in cancer, such as vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR). researchgate.net

Table 2: Illustrative Molecular Docking Results for an Indazole Derivative with a Kinase Target

ParameterResultSignificance
Binding Energy (kcal/mol)-8.5Predicts the strength of the ligand-target interaction
Interacting ResiduesLys745, Glu762, Asp810Identifies key amino acids involved in binding
Type of InteractionsHydrogen bonds, hydrophobic interactionsElucidates the nature of the binding forces
Predicted Inhibition Constant (Ki)1.2 µMEstimates the potential inhibitory activity

Note: This table presents hypothetical data to illustrate the output of a molecular docking simulation. The specific target and results would depend on the actual study performed.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics of Compound-Target Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. researchgate.net Following a molecular docking study, MD simulations can be performed on the predicted complex of this compound and its biological target to assess the stability of the binding pose and to explore the conformational changes that may occur.

In an MD simulation, the atoms of the system are allowed to move according to the laws of classical mechanics. The trajectory of these movements over a period of time (typically nanoseconds to microseconds) provides detailed information about the flexibility of the ligand and the protein, as well as the dynamics of their interactions.

Key parameters analyzed from MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the complex. The root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein. Furthermore, the persistence of specific interactions, such as hydrogen bonds, over the course of the simulation can provide further evidence for the importance of these interactions in ligand binding. nih.gov

Table 3: Representative Analysis from a Molecular Dynamics Simulation

Analysis MetricRepresentative FindingInterpretation
RMSD of LigandStable trajectory with low deviationThe ligand remains securely bound in the active site
RMSF of Protein ResiduesLow fluctuations in the active siteThe binding of the ligand stabilizes the active site
Hydrogen Bond OccupancyHigh occupancy for key interactionsConfirms the importance of specific hydrogen bonds for binding
Binding Free Energy (MM/PBSA)-45 kcal/molProvides a more accurate estimation of binding affinity

Note: The data in this table are illustrative of the types of results obtained from MD simulations and are not specific to this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and De Novo Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a class of compounds including this compound, QSAR models can be developed to predict the activity of new, unsynthesized analogs and to guide the design of more potent molecules.

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set with known biological activities. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. nih.gov

The predictive power of the QSAR model is assessed through internal and external validation techniques. Once a robust model is established, it can be used to predict the activity of new indazole derivatives, including those designed de novo. The insights gained from the model, such as the importance of certain descriptors, can provide valuable information about the structural features that are crucial for biological activity. nih.gov

Table 4: Example of Descriptors in a Hypothetical QSAR Model for Indazole Derivatives

DescriptorTypeCorrelation with ActivityInterpretation
Molecular WeightConstitutionalNegativeLower molecular weight may be favorable for activity
LogPPhysicochemicalPositiveIncreased lipophilicity may enhance activity
Topological Polar Surface Area (TPSA)TopologicalNegativeLower polarity might be preferred for cell permeability
Number of Hydrogen Bond DonorsElectronicPositiveSpecific hydrogen bonding interactions may be crucial

Note: This table provides a hypothetical example of descriptors and their potential influence in a QSAR model for this class of compounds.

In Silico Studies on Blood-Brain Barrier Permeability and Distribution Potential

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system. In silico models are widely used to predict the BBB permeability of small molecules, offering a rapid and cost-effective alternative to experimental methods. nih.gov For this compound, various computational approaches can be employed to estimate its potential to penetrate the BBB.

These predictive models are often based on the physicochemical properties of the molecule, such as its molecular weight, lipophilicity (logP), polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. nih.gov Machine learning algorithms, trained on large datasets of compounds with experimentally determined BBB permeability, are also commonly used to build predictive models. nih.govarxiv.org

The output of these models can be a simple binary classification (BBB+ or BBB-) or a quantitative prediction of the brain-to-plasma concentration ratio (logBB). These predictions can help in the early stages of drug discovery to prioritize compounds with a higher likelihood of reaching their intended target in the brain.

Table 5: Predicted Blood-Brain Barrier Permeability Profile for a Compound with Properties Similar to this compound

PropertyPredicted ValueImplication for BBB Permeability
Molecular Weight~223 g/mol Favorable (typically < 400-500 g/mol )
logP~3.0Favorable (lipophilic)
TPSA~52 ŲFavorable (typically < 90 Ų)
Number of H-Bond Donors1Favorable (typically ≤ 3)
Number of H-Bond Acceptors2Favorable (typically ≤ 7)
Predicted logBB0.1Suggests potential to cross the BBB

Note: These values are estimations based on the structure of this compound and general in silico prediction models. Experimental validation is required to confirm these predictions.

Emerging Research Frontiers and Future Prospects for 1 Benzyl 1h Indazole 7 Amine Research

Development of Highly Selective and Potent Analogs with Optimized Pharmacological Profiles

The development of analogs of 1-Benzyl-1H-indazole-7-amine with improved potency and selectivity would be a primary research focus. Structure-activity relationship (SAR) studies would be instrumental in guiding the rational design of these new chemical entities. Key modifications could include:

Substitution on the Benzyl (B1604629) Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the benzyl moiety could modulate the compound's electronic properties and steric interactions with biological targets.

Modification of the 7-Amino Group: Acylation, alkylation, or incorporation of the amino group into various heterocyclic systems could significantly impact the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

Scaffold Hopping: Replacing the indazole core with other bicyclic heteroaromatic systems while retaining key pharmacophoric features could lead to the discovery of novel chemotypes with improved drug-like properties.

Systematic exploration of these modifications would aim to identify analogs with enhanced affinity for specific biological targets and optimized absorption, distribution, metabolism, and excretion (ADME) profiles.

Exploration of Novel Therapeutic Applications Beyond Established Areas

While the therapeutic applications of this compound are not yet established, the broader class of indazole derivatives has demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects. Future research could explore the potential of this compound and its analogs in novel therapeutic areas.

High-throughput screening of this compound against a diverse panel of biological targets could uncover unexpected activities. Based on the activities of other aminoindazoles, potential areas of investigation could include:

Kinase Inhibition: Many indazole derivatives are potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy. Investigating the inhibitory activity of this compound against a panel of kinases could identify novel anticancer agents.

Neurodegenerative Diseases: The structural similarity of indazoles to endogenous signaling molecules suggests their potential utility in treating neurological disorders.

Infectious Diseases: The antimicrobial and antiviral properties of some indazole derivatives warrant the investigation of this compound against a range of pathogens.

Advancements in Synthetic Methodologies for Architecturally Complex Indazole Derivatives

The development of efficient and versatile synthetic routes is crucial for accessing structurally diverse analogs of this compound. While general methods for the synthesis of substituted indazoles exist, the specific synthesis of 7-aminoindazoles can be challenging.

Future research in synthetic methodology could focus on:

Regioselective Synthesis: Developing novel methods for the regioselective functionalization of the indazole core, particularly at the 7-position.

Late-Stage Functionalization: Creating methods for introducing chemical diversity at a late stage in the synthetic sequence, which would facilitate the rapid generation of analog libraries for biological screening.

Flow Chemistry and Automation: Utilizing modern synthetic technologies to enable high-throughput synthesis and optimization of reaction conditions.

Integration of Advanced Omics Technologies in Mechanistic Research (e.g., Proteomics, Metabolomics)

To understand the mechanism of action of this compound and its analogs, the integration of advanced "omics" technologies will be essential. These technologies provide a global view of the molecular changes within a biological system upon compound treatment.

Proteomics: Techniques such as chemical proteomics can be used to identify the direct protein targets of the compound. Global proteomic profiling can reveal changes in protein expression and post-translational modifications, providing insights into the affected signaling pathways.

Metabolomics: Metabolomic profiling can identify changes in the levels of endogenous metabolites following compound administration. nih.gov This can reveal the metabolic pathways perturbed by the compound and can help in identifying biomarkers of drug response. nih.govnih.gov For instance, studies on other heterocyclic compounds have successfully used metabolomic profiling to understand their metabolic fate and identify key biotransformations. nih.govnih.gov

Role of this compound as a Chemical Probe for Biological System Investigations

A potent and selective analog of this compound could serve as a valuable chemical probe to investigate the function of its biological target. Chemical probes are small molecules that can be used to perturb and study biological processes in a controlled manner.

The development of a well-characterized chemical probe based on the this compound scaffold would require:

Demonstrated Potency and Selectivity: The probe should exhibit high affinity for its intended target and minimal off-target effects.

Cellular Activity: The probe must be able to penetrate cells and engage its target in a cellular context.

Availability of a Negative Control: A structurally similar but inactive analog is crucial for confirming that the observed biological effects are due to the specific inhibition of the intended target.

Such a chemical probe would be a powerful tool for academic and industrial researchers to dissect complex biological pathways and validate new drug targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Benzyl-1H-indazole-7-amine, and how do reaction conditions influence yield?

  • Methodological Answer : A robust synthesis typically involves cyclization of substituted benzaldehyde derivatives with hydrazine, followed by benzylation. For example, bromo-substituted intermediates (e.g., 7-bromo-indazole analogs) can undergo nucleophilic substitution using benzyl halides in polar aprotic solvents like DMF at 80–100°C. Catalytic systems such as Pd/C or CuI may enhance efficiency . Critical parameters include temperature control to avoid by-products (e.g., dibenzylated impurities) and purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are essential for structural validation of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1H^1H- and 13C^{13}C-NMR (600 MHz, DMSO-d6d_6) identify substituent positions and benzyl group integration. For ambiguous signals, 2D NMR (COSY, HSQC) resolves coupling patterns. X-ray crystallography (using SHELXL ) provides absolute configuration if single crystals are obtained. Purity is validated via HPLC (C18 column, acetonitrile/water gradient) .

Q. How should researchers design initial pharmacological assays to evaluate this compound’s bioactivity?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., α-glucosidase) using spectrophotometric methods with p-nitrophenyl substrates. For antioxidant potential, employ DPPH radical scavenging assays at 517 nm, comparing IC50_{50} values to ascorbic acid controls. Cell viability assays (MTT) in relevant cell lines (e.g., HepG2) assess cytotoxicity thresholds before advancing to in vivo models .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data during structural validation of this compound derivatives?

  • Methodological Answer : Contradictions in 1H^1H-NMR signals (e.g., unexpected splitting or integration) may arise from dynamic effects or impurities. Use variable-temperature NMR to identify tautomerism or rotamers. Computational modeling (DFT or MD simulations) predicts chemical shifts for comparison. If ambiguity persists, synthesize isotopically labeled analogs (e.g., 15N^{15}N-indazole) for definitive assignment .

Q. What strategies improve synthetic yield while minimizing by-products like des-benzylated impurities?

  • Methodological Answer : Optimize benzylation using excess benzyl bromide (1.5 eq.) in anhydrous THF with NaH as a base at 0°C to suppress elimination. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Post-reaction, quench with ice-water to precipitate impurities, followed by extraction with dichloromethane. Purify via flash chromatography (hexane:EtOAc = 4:1) to isolate the target compound ≥95% purity .

Q. How should researchers address contradictions between in vitro enzyme inhibition and in vivo efficacy data for this compound?

  • Methodological Answer : Discrepancies may arise from poor bioavailability or metabolic instability. Conduct pharmacokinetic studies (plasma half-life, Cmax_{\text{max}}) in rodent models. Use LC-MS/MS to identify metabolites and modify the scaffold (e.g., introduce electron-withdrawing groups on the benzyl ring) to enhance stability. Validate with dose-response studies comparing parent compound and metabolites .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they mitigated?

  • Methodological Answer : Twinning or poor diffraction may occur due to flexible benzyl groups. Grow crystals via slow evaporation in DMSO/ethanol mixtures at 4°C. Use SHELXD for phase problem solving and SHELXL for refinement, applying restraints for disordered benzyl moieties. High-resolution data (≤1.0 Å) improves electron density maps .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent biological activity data?

  • Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model in GraphPad Prism). Report EC50_{50}/IC50_{50} with 95% confidence intervals. For outliers, apply Grubbs’ test (α = 0.05) and repeat assays in triplicate. Use ANOVA with post-hoc Tukey tests for multi-group comparisons .

Q. How can researchers validate the specificity of this compound’s enzyme inhibition?

  • Methodological Answer : Perform counter-screens against related enzymes (e.g., α-amylase if targeting α-glucosidase). Use competitive inhibition assays with varying substrate concentrations and Lineweaver-Burk plots to determine KiK_i. CRISPR-edited enzyme knockouts in cell models confirm on-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.